molecular formula C15H16N4 B1297965 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine CAS No. 40655-14-9

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine

Cat. No.: B1297965
CAS No.: 40655-14-9
M. Wt: 252.31 g/mol
InChI Key: MYBHZNWJSKGXNY-UHFFFAOYSA-N
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Description

MMV666102 is a compound identified as part of the Medicines for Malaria Venture Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of Perkinsus marinus, a protozoan parasite responsible for “Dermo” disease in oysters .

Chemical Reactions Analysis

MMV666102, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water and can be facilitated by acids or bases.

The major products formed from these reactions would depend on the specific functional groups present in MMV666102 and the conditions under which the reactions are carried out .

Scientific Research Applications

MMV666102 has been primarily studied for its potential antimalarial activity It has shown effectiveness in inhibiting the growth of Perkinsus marinus, which is significant for managing “Dermo” disease in oystersAdditionally, MMV666102 could be used as a tool compound in research to study the biology of protozoan parasites and to identify new drug targets .

Mechanism of Action

The exact mechanism of action of MMV666102 is not fully understood. it is believed to interfere with the energy metabolism of protozoan parasites by inhibiting key enzymes involved in adenosine triphosphate (ATP) production. This inhibition disrupts the parasite’s ability to generate energy, leading to its death. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

MMV666102 is part of a group of compounds in the Medicines for Malaria Venture Malaria Box that have shown activity against protozoan parasites. Similar compounds include MMV666021 and MMV665807, which also display uniform effects across Perkinsus strains and species. What sets MMV666102 apart is its specific activity profile and potential for use in managing “Dermo” disease in oysters. The unique structural features of MMV666102 may contribute to its distinct mechanism of action and effectiveness compared to other similar compounds .

Biological Activity

2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (CAS 40655-14-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H16N4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 40655-14-9

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Assembly : Similar to other benzoimidazole derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its antiproliferative activity against various tumor cell lines .
  • Induction of Apoptosis : Studies have demonstrated that this compound can activate caspase pathways, particularly caspase-9, leading to programmed cell death. The reduction in Bcl-2 protein expression further supports the induction of apoptosis .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in HeLa cells, indicating its potential as an antitumor agent by disrupting normal cell cycle progression .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines, with notable findings summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of tubulin assembly
MDA-MB-231>10Induction of apoptosis
A549 (Lung Cancer)5Cell cycle arrest
HCT116 (Colon)8Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying potency against different cancer types.

Case Studies

  • HeLa Cells : In a study focused on HeLa cells, treatment with the compound resulted in significant G2/M arrest at concentrations as low as 10 µM. This was accompanied by an increase in cyclin B expression and a decrease in cdc2 phosphorylation, highlighting its role in disrupting mitotic processes .
  • MDA-MB-231 Cells : The compound was less effective against MDA-MB-231 cells, showing an IC50 greater than 10 µM. This suggests that structural modifications or alternative mechanisms may be necessary to enhance efficacy against triple-negative breast cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Dimethylamino Group : The presence of the dimethylamino group at the para position enhances solubility and may contribute to increased interaction with cellular targets.
  • Benzoimidazole Core : The benzoimidazole framework is critical for biological activity, with variations in substituents affecting potency and selectivity towards specific cancer types .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHZNWJSKGXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354090
Record name TCMDC-123859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40655-14-9
Record name TCMDC-123859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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